2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid
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Overview
Description
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including furan, dichlorophenyl, carbamothioyl, and diiodobenzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the synthesis of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde, which is then subjected to further reactions to introduce the carbamothioyl and diiodobenzoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hypochlorite, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The compound’s furan and dichlorophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dichlorophenyl)furan-2-carbaldehyde: A key intermediate in the synthesis of the target compound.
2-[5-(2,4-Dichlorophenyl)furan-2-carbonyl]-1-benzofuran: Another furan derivative with similar structural features.
Furan-2,5-dicarboxylic acid: A related compound used in the production of bio-based polymers.
Uniqueness
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both dichlorophenyl and diiodobenzoic acid moieties distinguishes it from other similar compounds, providing unique properties for various applications .
Properties
CAS No. |
530131-33-0 |
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Molecular Formula |
C19H10Cl2I2N2O4S |
Molecular Weight |
687.1 g/mol |
IUPAC Name |
2-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C19H10Cl2I2N2O4S/c20-8-1-2-12(21)10(5-8)14-3-4-15(29-14)17(26)25-19(30)24-16-11(18(27)28)6-9(22)7-13(16)23/h1-7H,(H,27,28)(H2,24,25,26,30) |
InChI Key |
USSULFROOBZESB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)NC(=S)NC3=C(C=C(C=C3I)I)C(=O)O)Cl |
Origin of Product |
United States |
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